N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Description
N-[(2-Methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-oxo-1,3-benzothiazole moiety and a 2-methoxyphenylmethyl group. This structure combines a benzothiazole ring, known for its pharmacological relevance, with a methoxy-substituted arylalkyl group, which may enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)12-19-17(21)10-11-20-14-7-3-5-9-16(14)24-18(20)22/h2-9H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBAIDSCLPYWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Attachment of Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Intercalating with DNA: Affecting gene expression and replication.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyphenylmethyl group offers moderate lipophilicity compared to the dimethylphenyl group in C489-0330, which may reduce metabolic stability. Sulfonated analogs (e.g., ) exhibit higher solubility but lower membrane permeability.
- Heterocyclic Hybrids : Compounds like 7c () integrate additional heterocycles (oxadiazole, thiazole), broadening binding interactions but increasing synthetic complexity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of 2-aminothiophenol derivatives to form the benzothiazole core, followed by coupling with a methoxyphenylmethyl propanamide group. Key steps include:
- Cyclization : Use of thiourea derivatives under reflux with acetic anhydride to form the 2-oxobenzothiazole moiety .
- Amide Coupling : Activation of carboxylic acids (e.g., EDC/HOBt) for amide bond formation with 2-methoxyphenylmethylamine. Solvent choice (DMF or DCM) and temperature (0–25°C) critically influence yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methoxy group at C2 of phenyl, benzothiazole ring protons). Discrepancies in chemical shifts may indicate tautomerism in the benzothiazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNOS) and rule out side products .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Note that disordered methoxyphenyl groups may require constraints during refinement .
Q. What stability tests are essential for this compound under experimental conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis. The benzothiazole ring is susceptible to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : DSC/TGA to determine decomposition temperatures. Storage recommendations: −20°C in inert atmosphere to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity?
- Methodology :
- SAR Studies : Compare derivatives with substituents at C2 (current compound), C3, or C4 on the phenyl ring. For example:
| Substituent Position | Observed Activity (IC) | Key Interaction |
|---|---|---|
| C2 (methoxy) | 12 µM (Anticancer) | H-bond with kinase active site |
| C4 (bromo) | 8 µM (Antimicrobial) | Enhanced lipophilicity |
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase). The methoxy group’s electron-donating effects may reduce binding compared to electron-withdrawing groups .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the benzothiazole ring?
- Methodology :
- Data Collection : High-resolution (<1.0 Å) X-ray data to map electron density around the benzothiazole ring. SHELXL refinement with restraints for disordered atoms .
- Comparative Analysis : If tautomerism (e.g., 2-oxo vs. 2-thione forms) is observed, use Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomeric preference .
Q. What strategies mitigate spectral interference in biological assays (e.g., fluorescence quenching)?
- Methodology :
- Assay Design : Use LC-MS/MS for quantification in cell-based studies to avoid fluorescence artifacts from the benzothiazole moiety .
- Control Experiments : Compare activity in presence/absence of ROS scavengers (e.g., NAC), as the thiazole ring may induce oxidative stress, confounding results .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be explained?
- Methodology :
- Solubility Profiling : Use shake-flask method with solvents (water, DMSO, ethanol). The compound’s amphiphilic nature (polar benzothiazole vs. hydrophobic methoxyphenyl) leads to pH-dependent solubility.
- Co-solvent Systems : Optimize DMSO/PBS mixtures (≤10% DMSO) for in vitro studies to balance solubility and biocompatibility .
Data Contradiction Analysis
Q. Why do similar benzothiazole derivatives exhibit divergent antimicrobial vs. anticancer activities?
- Analysis :
- Mechanistic Divergence : Antimicrobial activity correlates with membrane disruption (lipophilic substituents enhance this), while anticancer activity often requires specific protein binding (e.g., kinase inhibition). The methoxy group in the current compound may favor kinase interactions over membrane targeting .
- Experimental Variables : Differences in assay conditions (e.g., bacterial strain vs. cancer cell line) and compound purity (e.g., residual solvents affecting MIC values) must be controlled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
